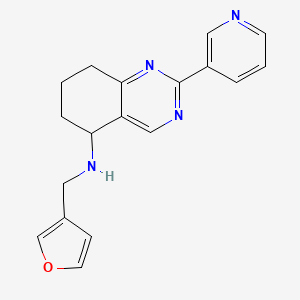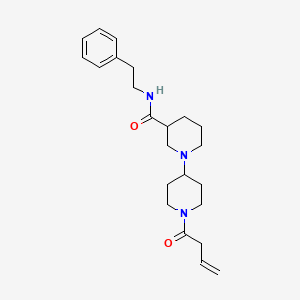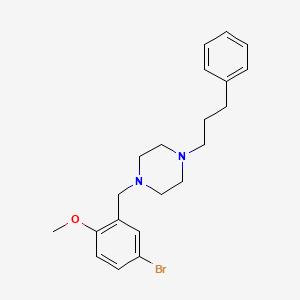![molecular formula C21H30N4O4 B6024416 1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide](/img/structure/B6024416.png)
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexylethyl group, and a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexylethyl and methoxyphenoxy groups. Common synthetic routes may involve the use of reagents such as azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]triazole-4-carboxamide: Similar structure with a different position of the methoxy group.
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-ethoxyphenoxy)propyl]triazole-4-carboxamide: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-cyclohexylethyl)-N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-28-18-8-5-9-19(12-18)29-15-17(26)13-22-21(27)20-14-25(24-23-20)11-10-16-6-3-2-4-7-16/h5,8-9,12,14,16-17,26H,2-4,6-7,10-11,13,15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJOHWUWHFERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CNC(=O)C2=CN(N=N2)CCC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)


![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)

![[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6024408.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6024431.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
